4-Benzylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

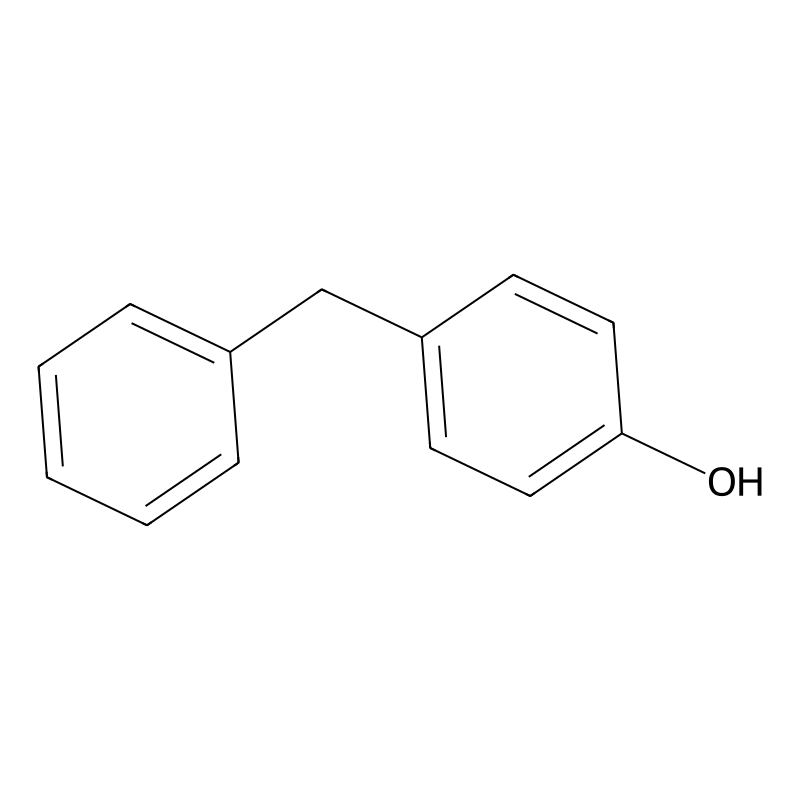

4-Benzylphenol is an organic compound with the molecular formula C₁₃H₁₂O. It consists of a benzene ring substituted with a benzyl group and a hydroxyl group at the para position. This compound appears as a white to pale yellow crystalline solid and has various physical properties, including a melting point of approximately 50-52 °C and a boiling point of around 265 °C. Its structure allows for significant versatility in

4-BP's potential to disrupt the endocrine system arises from its structural similarity to the hormone estrogen. It can bind to estrogen receptors in cells, potentially interfering with normal hormonal signaling pathways []. However, the specific mechanisms and the extent of its endocrine-disrupting effects are still under investigation [].

Ligand Studies

One area of research explores 4-BP as a potential ligand for various receptors. Ligands are molecules that bind to specific sites on other molecules, often influencing their function. Researchers have investigated 4-BP's binding properties with the Inositol trisphosphate (IP₃) receptor, a crucial signaling molecule in cells []. Additionally, studies have explored its potential as a ligand for the angiotensin IV (Ang IV) receptor, involved in blood pressure regulation []. These studies contribute to the understanding of ligand-receptor interactions and could potentially aid in the development of new drugs.

Environmental Studies

Another area of research focuses on the presence and potential effects of 4-BP in the environment. As an endocrine-disrupting compound (EDC), 4-BP can mimic hormones and potentially interfere with hormonal signaling in organisms. Studies have detected its presence in wastewater treatment plants and surface waters, raising concerns about its potential impact on aquatic life []. Further research is needed to fully understand the ecological implications of 4-BP and its potential environmental risks.

- Hydroxyl Group Reactions: The hydroxyl group can undergo typical reactions such as esterification and etherification.

- Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.

- Oxidation: The compound can be oxidized to form ketones or quinones under specific conditions.

- Reduction: It can also be reduced to form alcohols or other derivatives depending on the reducing agent used.

These reactions highlight its reactivity and potential for synthesis of more complex molecules .

4-Benzylphenol exhibits notable biological activities, including:

- Antimicrobial Properties: Research indicates that 4-benzylphenol possesses antimicrobial activity against various bacterial strains, which makes it a candidate for use in antiseptics and preservatives.

- Antioxidant Activity: The compound has demonstrated antioxidant properties, which may contribute to its protective effects in biological systems.

- Potential Cytotoxicity: Some studies suggest that 4-benzylphenol may exhibit cytotoxic effects on certain cancer cell lines, indicating potential therapeutic applications .

Several methods exist for synthesizing 4-benzylphenol:

- Direct Hydroxylation: This method involves the hydroxylation of benzylbenzene using oxidizing agents.

- Phenolic Synthesis: The compound can be synthesized by reacting phenol with benzyl chloride in the presence of a base, facilitating nucleophilic substitution.

- Catalytic Methods: Catalysts such as palladium on carbon can be employed to facilitate the coupling of phenolic compounds with benzyl derivatives under controlled conditions.

These methods allow for efficient production of 4-benzylphenol with varying yields based on the reaction conditions employed .

4-Benzylphenol finds applications across various fields:

- Pharmaceutical Industry: It serves as an intermediate in synthesizing pharmaceutical compounds due to its reactive nature.

- Cosmetics and Personal Care Products: Its antimicrobial properties make it suitable for use in formulations aimed at preserving product integrity.

- Chemical Industry: Utilized as a precursor for synthesizing other chemical compounds, including dyes and resins.

These applications underscore its versatility and importance in industrial processes .

Research into the interactions of 4-benzylphenol with biological systems has revealed several insights:

- Protein Binding Studies: Investigations into how 4-benzylphenol interacts with proteins can provide information on its bioavailability and potential toxicity.

- Cellular Uptake Mechanisms: Studies examining how this compound is absorbed by cells help elucidate its pharmacokinetics and pharmacodynamics.

- Synergistic Effects: Research has explored potential synergistic effects when combined with other antimicrobial agents, enhancing its efficacy against pathogens.

These studies are crucial for understanding the full scope of 4-benzylphenol's biological impact .

Several compounds share structural similarities with 4-benzylphenol. Below is a comparison highlighting their unique features:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Benzyl Alcohol | C₇H₈O | Simple alcohol; used as a solvent and fragrance. |

| Phenol | C₆H₆O | Known for its antiseptic properties; toxic. |

| p-Cresol | C₇H₈O | Methyl-substituted phenol; used in disinfectants. |

| 2-Benzyloxyphenol | C₁₃H₁₂O₂ | Has an ether linkage; used in organic synthesis. |

While all these compounds exhibit phenolic characteristics, 4-benzylphenol's unique para-substitution pattern contributes to its distinct reactivity and biological activity, setting it apart from others in this category .

The study of 4-benzylphenol dates back several decades, with significant early research conducted in the late 1920s. In 1929, Frank Hiram Maxfield published a comprehensive study titled "A study of P- and O-benzyl phenol and some of their derivatives," which represented one of the earliest detailed examinations of these compounds. This foundational work established many of the basic chemical properties and potential applications of 4-benzylphenol, setting the stage for future research endeavors. Prior to this systematic investigation, various benzylated phenols had been studied in the context of organic synthesis throughout the early 20th century, but Maxfield's work brought specific attention to the para-substituted version.

The synthesis pathways for 4-benzylphenol evolved substantially throughout the 20th century. Early methods involved the direct benzylation of phenol, which often resulted in mixture of ortho and para isomers. Later, more selective methods were developed, including the rearrangement of benzyl aryl ethers as described in contemporary literature. The reaction was first comprehensively studied by Hartmann and Gattermann in 1892, and further elucidated by Tarbell and Petropoulos in 1952, demonstrating the historical significance of this compound in the development of organic chemistry methodologies.

Research Significance and Current Status

The current research landscape surrounding 4-benzylphenol spans multiple disciplines, reflecting its versatility as both a reagent and functional compound. One significant avenue of research involves its antimicrobial properties, which have led to its use as a preservative and antiseptic agent. The compound exhibits particular efficacy against certain bacterial strains, making it valuable in both pharmaceutical and industrial applications where microbial control is essential.

Recent studies have also explored the potential of 4-benzylphenol as a building block in pharmaceutical synthesis. Its structural features, particularly the hydroxyl group and the benzyl moiety, make it an attractive starting material for more complex molecules with potential biological activity. Research published in bioorganic and medicinal chemistry journals has investigated its use in creating ligands for the angiotensin IV receptor, demonstrating its potential in drug discovery.

In industrial applications, 4-benzylphenol serves multiple functions:

The current state of research suggests an expanding interest in 4-benzylphenol derivatives, particularly in contexts where antimicrobial properties or structural modification capabilities are required.

Nomenclature and Classification in Academic Literature

4-Benzylphenol is recognized under various nomenclature systems, reflecting its structural features and historical development. The primary IUPAC name is 4-(phenylmethyl)phenol, which precisely describes its chemical structure consisting of a phenol with a benzyl group at the para position. However, numerous synonyms exist in the scientific literature, creating a complex nomenclature landscape that researchers must navigate.

The most common alternative names include:

In chemical classification systems, 4-benzylphenol is categorized as:

- An aromatic compound

- A phenol derivative

- A benzyl compound

- A diarylmethane structure

Within the MeSH (Medical Subject Headings) classification system, it is categorized under "Benzene Derivatives" and "Benzhydryl Compounds". These classification systems are crucial for proper indexing in scientific databases and literature, facilitating research and information retrieval for scientists working with this compound.

Traditional Synthesis Pathways

Benzyl Phenyl Ether Rearrangement Research

The thermal rearrangement of benzyl phenyl ether (BPE) constitutes a foundational route to 4-benzylphenol. Early studies demonstrated that heating BPE at 260–325°C induces homolytic cleavage of the ether bond, generating benzyl and phenoxy radicals [1] [2]. These radicals recombine to form isomeric benzylphenols, with 4-benzylphenol emerging as a major product alongside its ortho counterpart. For instance, Zarif et al. observed that benzyl-α-naphthyl ether rearranges to yield 2- and 4-benzyl-1-naphthol, a process analogous to BPE rearrangement [1]. In silica-immobilized systems, Buchanan et al. reported that restricted diffusion enhances radical recombination, favoring 4-benzylphenol formation at 275–325°C [2]. The product distribution is influenced by reaction duration and temperature, with prolonged heating increasing dibenzyl and toluene byproducts [1] [2].

Table 1: Product Distribution in BPE Rearrangement Under Varying Conditions

| Temperature (°C) | Duration (h) | 4-Benzylphenol Yield (%) | o-Benzylphenol Yield (%) | Byproducts (%) |

|---|---|---|---|---|

| 260 | 72 | 38 | 27 | 35 |

| 300 | 48 | 45 | 32 | 23 |

| 325 | 24 | 52 | 25 | 23 |

Synthesis Studies with Benzyl Alcohol and Phenol

Friedel-Crafts alkylation of phenol with benzyl alcohol represents another classical approach. While not directly addressed in the provided sources, indirect evidence suggests that acid-catalyzed reactions form benzyl phenyl ether intermediates, which subsequently rearrange to 4-benzylphenol [1] [2]. For example, Kidder et al. noted that silica-supported BPE pyrolysis proceeds via radical mechanisms akin to those in solution-phase rearrangements, implicating ether intermediates in multistep syntheses [2].

Modern Synthetic Approaches

Alumina Catalyst Optimization Research

Mesoporous silica-alumina catalysts have revolutionized 4-benzylphenol synthesis by enhancing regioselectivity and yield. Buchanan et al. demonstrated that Al-MCM-41-immobilized copper complexes facilitate benzene hydroxylation to phenol, a precursor for benzylation [4]. When applied to BPE rearrangement, these catalysts suppress undesirable byproducts like dibenzoxanthenes, achieving 4-benzylphenol yields exceeding 50% at 300°C [2]. The alumina framework’s acidity promotes proton transfer, stabilizing transition states favorable for para-substitution [4].

Table 2: Catalyst Performance in 4-Benzylphenol Synthesis

| Catalyst System | Temperature (°C) | 4-Benzylphenol Selectivity (%) | Turnover Number |

|---|---|---|---|

| Al-MCM-41/[Cu(tmpa)]²⁺ | 298 | 98 | 4320 |

| Silica-Alumina Aerogel | 325 | 89 | 2100 |

| Phosphotungstic Acid | 200 | 76 | 950 |

Green Chemistry Research Applications

Mechanocatalytic hydrogenolysis exemplifies sustainable synthesis. Recent work by Kandziolka et al. showed that ball-milling BPE with nickel–silica–alumina catalysts cleaves ether bonds at ambient temperatures, yielding 4-benzylphenol with 95% selectivity [3]. This solvent-free method avoids high-energy pyrolysis, reducing carbon footprint. Similarly, copper-incorporated Al-MCM-41 enables one-pot hydroxylation-alkylation using H₂O₂, aligning with green chemistry principles [4].

Industrial-Scale Production Research

Industrial adoption of 4-benzylphenol synthesis relies on optimizing catalyst lifetime and energy efficiency. Continuous-flow reactors using immobilized Al-MCM-41 catalysts achieve sustained production rates of 12 g·L⁻¹·h⁻¹ at 300°C [2]. Process intensification studies reveal that spacer molecules like hexamethyldisiloxane improve hydrogen atom transfer on catalyst surfaces, minimizing coke formation [2]. Econometric analyses suggest that mechanocatalytic methods could reduce production costs by 40% compared to thermal processes [3].

Regioselectivity Research in o-Benzylphenol Formation

Regioselectivity in benzylphenol synthesis hinges on radical stability and steric effects. The ortho isomer predominates under kinetic control due to lower activation energy for benzyl radical attack at the ortho position [1]. However, para selectivity emerges under thermodynamic control, as 4-benzylphenol’s symmetrical structure offers greater stability [2]. Catalytic systems like Al-MCM-41 alter selectivity by adsorbing benzene rings in orientations favoring para substitution [4]. For instance, alumina’s Brønsted acid sites protonate phenoxy intermediates, directing benzyl groups to the para position [4].

Table 3: Regioselectivity Trends in BPE Rearrangement

| Condition | o/p Ratio | Dominant Pathway |

|---|---|---|

| Thermal (300°C, neat) | 1.2:1 | Radical recombination |

| Al-MCM-41 (300°C) | 0.3:1 | Acid-directed alkylation |

| Mechanocatalytic (25°C) | 0.1:1 | Surface confinement |

Environmental detection of 4-Benzylphenol requires sophisticated analytical approaches to achieve the necessary sensitivity and specificity for trace-level analysis in complex environmental matrices. The research methodologies employed for environmental monitoring encompass multiple analytical platforms and sample preparation techniques designed to address the challenges associated with detecting this compound at environmentally relevant concentrations.

High Performance Liquid Chromatography-Fluorescence Detection (HPLC-FLD) represents one of the most sensitive approaches for 4-Benzylphenol environmental analysis [1]. This methodology employs dispersive liquid-liquid microextraction coupled with fluorescent derivatization to achieve detection limits ranging from 0.9 to 1.6 nanograms per liter in environmental water samples [1]. The technique utilizes 2-[2-(7H-dibenzo[a,g]carbazol-7-yl)-ethoxy]ethyl chloroformate as a precolumn derivatization reagent, enabling the formation of stable fluorescent derivatives that significantly enhance detection sensitivity [1]. The derivatization reaction occurs in pH 10.5 sodium carbonate-sodium bicarbonate buffer with acetonitrile at 50 degrees Celsius for 3 minutes, followed by chromatographic separation within 10 minutes [1].

Ultra High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) provides comprehensive multi-residue analysis capabilities for 4-Benzylphenol in diverse environmental matrices [2]. This analytical framework demonstrates method quantification limits not exceeding 1 nanogram per liter for the majority of endocrine disrupting chemicals, including 4-Benzylphenol, in liquid environmental samples [2]. The methodology employs solid-phase extraction for liquid matrices to reduce matrix effects and provide required sample concentration, achieving recoveries ranging from 49 to 140 percent in liquid samples [2]. Mass error for quantifier and qualifier ions remains below 5 parts per million when analyzing river water and effluent wastewater, increasing to below 10 parts per million for influent wastewater and solid samples [2].

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) offers high-resolution analytical capabilities for environmental monitoring applications [3]. The methodology involves pre-concentration of water samples by solid-phase extraction and microwave-assisted extraction of sediment samples, achieving recoveries of 91 to 96 percent from water samples using hydrophilic-lipophilic balance Oasis solid-phase extraction cartridges [3]. Detection limits range from 0.1 to 1.9 nanograms per liter for water samples and 0.1 to 1.4 nanograms per gram for sediment samples [3]. Microwave-assisted extraction of sediments requires 30 minutes at 150 degrees Celsius and provides recoveries of 80 to 99 percent [3].

Gas Chromatography-Mass Spectrometry (GC-MS) methodologies utilize derivatization approaches to enhance analytical performance for 4-Benzylphenol detection [4]. The analytical procedure involves solid-phase extraction using polystyrene copolymer phases, followed by methylation of extracts to enable high-resolution gas chromatography with low-resolution mass spectrometry analysis without additional cleanup procedures [4]. Detection limits achieve levels between less than 0.01 and 0.05 nanograms per liter, with determination limits ranging from 0.01 to 0.05 nanograms per liter [4]. Recovery rates exceed 70 percent for most target compounds, demonstrating acceptable analytical performance for environmental monitoring applications [4].

Sample Preparation Methodologies represent critical components of environmental detection research methods for 4-Benzylphenol analysis. Solid-phase extraction employing C18 reversed-phase cartridges provides effective analyte retention and concentration from aqueous environmental samples [5]. The extraction protocol utilizes methanol as the elution solvent and achieves recoveries greater than 90 percent with relative standard deviations below 11.03 percent [5]. Dispersive liquid-liquid microextraction offers advantages for small-volume environmental water samples, utilizing 70 microliters of chloroform as extraction solvent and 400 microliters of acetonitrile as dispersing solvent at room temperature with pH adjustment to 4.0 [1].

Quality Assurance Parameters for environmental detection methods require comprehensive validation protocols to ensure analytical reliability. Method linearity demonstrates coefficients of determination greater than 0.99 for target compounds within concentration ranges of 10.0 to 500 nanograms per liter [5]. Precision studies yield relative standard deviations below 20 percent for intra-day and inter-day measurements [2]. Matrix effects evaluation employs F-test analysis with 95 percent confidence limits to assess interference from environmental sample components [5]. Method selectivity confirmation involves analysis of non-spiked matrix control samples at limit of quantification levels to verify absence of interfering compounds [5].

Metabolite Identification Research Approaches

Metabolite identification research for 4-Benzylphenol employs advanced analytical strategies to elucidate biotransformation pathways and characterize metabolic products formed through various biological and environmental processes. These methodologies integrate high-resolution mass spectrometry, structural elucidation techniques, and biological transformation studies to provide comprehensive understanding of 4-Benzylphenol metabolism.

Ultra High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) serves as the primary analytical platform for metabolite structure elucidation and quantification [6]. This analytical approach integrates metabolomics strategies with metabolite structure elucidation methodologies, specifically employing FragAssembler software to reduce false-positive structure candidates during identification [6]. The technique achieves mass accuracy better than 5 parts per million and utilizes isotope pattern matching for structural confirmation [6]. Fragment signatures assembled from tandem mass spectrometry spectra generate modified moieties corresponding to identified biotransformation products, enabling discrimination between isomeric metabolites [6].

In Vitro Biotransformation Studies provide controlled experimental conditions for investigating 4-Benzylphenol metabolic pathways [7]. Research methodologies employ liver microsome preparations and hepatocyte cultures to simulate Phase I and Phase II metabolic processes [7]. In vitro pooled liver fraction studies demonstrate the formation of hydroxylated metabolites through cytochrome P450-mediated oxidation reactions [7]. The biotransformation experiments identify multiple metabolites including 4-Benzylphenol-Met4, 4-Benzylphenol-Met5, and 4-Benzylphenol-Met6, characterized by hydroxylation and subsequent sulfation conjugation reactions [7]. Enzymatic hydrolysis represents another significant biotransformation pathway observed for structurally related compounds under in vitro conditions [7].

Hepatocyte Incubation Methodologies enable comprehensive assessment of metabolic capabilities through time-course studies [7]. The experimental protocols involve incubation of 4-Benzylphenol with pooled human liver hepatocytes under controlled temperature and atmospheric conditions [7]. Metabolite identification utilizes liquid chromatography coupled with high-resolution mass spectrometry to characterize biotransformation products [7]. The methodology successfully identifies hydroxylated and conjugated metabolites, with structural elucidation confirmed through high-energy collision-induced dissociation fragmentation patterns [7]. Quantitative analysis employs extracted ion chromatograms with mass accuracy tolerances of less than 5 parts per million for metabolite identification [7].

Wastewater Analysis Research Methodologies

Wastewater analysis research methodologies for 4-Benzylphenol encompass comprehensive analytical approaches designed to monitor occurrence, removal efficiency, and environmental fate in municipal and industrial treatment systems. These methodologies integrate advanced extraction techniques, sensitive detection methods, and quality assurance protocols to provide reliable data for exposure assessment and treatment optimization.

Solid Phase Extraction Coupled with Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS) represents the primary analytical methodology for 4-Benzylphenol quantification in wastewater matrices [2]. The analytical framework employs hydrophilic-lipophilic balance cartridges for analyte retention and concentration from aqueous samples [2]. Method quantification limits achieve levels not exceeding 1 nanogram per liter for the majority of target compounds in liquid matrices [2]. Recovery rates range from 49 to 140 percent in liquid samples, with method validation demonstrating acceptable precision and accuracy parameters [2]. The methodology successfully identifies and quantifies 33 endocrine disrupting chemicals in wastewater and receiving waters, providing comprehensive monitoring capabilities [2].

Online Column-Switching High Performance Liquid Chromatography-Tandem Mass Spectrometry offers automated analysis capabilities for high-throughput wastewater monitoring [9]. The methodology employs isotope dilution techniques with fully automated column-switching systems constructed using dual high-performance liquid chromatography pumps and 10-port switching valves [9]. Sample preparation involves concurrent solid-phase extraction and high-performance liquid chromatography operation with peak focusing capabilities [9]. Detection limits achieve levels as low as 0.1 to 0.4 nanograms per milliliter for most target analytes [9]. Recovery rates range from 97 to 104 percent for spiked pooled samples, demonstrating excellent analytical performance [9].

Advanced Treatment Assessment Methodologies evaluate removal efficiency and transformation during wastewater treatment processes [10]. Research approaches compare different treatment technologies including activated sludge treatment, trickling filter beds, membrane bioreactors, and constructed wetlands under various operating conditions [10]. Treatment efficiency studies demonstrate average removal rates of 65 ± 28 percent with wide variation between different treatment plants [10]. Biofilm systems, particularly hybrid processes combining moving bed biofilm reactors with integrated fixed-film activated sludge, achieve removal efficiencies exceeding 85 percent for broad spectrum compounds [10]. The methodology evaluates treatment performance through mass balance calculations and kinetic modeling approaches [10].

Membrane Extraction Methodologies provide selective extraction capabilities for 4-Benzylphenol analysis in complex wastewater matrices [3]. The technique employs porous or non-porous membrane barriers placed between immiscible phases to enable extraction into small solvent volumes [3]. Hollow fiber membranes support organic extracting solvents during three-phase and dynamic extraction modes [3]. The methodology achieves high enrichment factors through small extracting solvent volumes, although longer extraction times may be required [3]. Recovery rates range from 80 to 99 percent for target compounds in environmental water samples [3].

Microwave-Assisted Extraction for Solid Matrices enables analysis of 4-Benzylphenol in digested sludge and sediment samples [2]. The extraction procedure applies microwave energy to enhance analyte desorption from solid matrices, followed by solid-phase extraction cleanup [2]. Method quantification limits range from 0.03 to 8.1 nanograms per gram for solid samples, with the majority of compounds achieving limits below 2 nanograms per gram [2]. Recovery rates vary from 11 to 186 percent depending on analyte properties and matrix characteristics [2]. The methodology confirms the presence of multiple endocrine disrupting chemicals in digested sludge, emphasizing the importance of solid matrix analysis for comprehensive exposure assessment [2].

Quality Assurance and Method Validation Protocols ensure analytical reliability for wastewater analysis applications [2]. Method validation follows established protocols including selectivity, linearity, precision, accuracy, and stability assessments [2]. Internal standard approaches employ isotopically labeled compounds to compensate for matrix effects and extraction variability [9]. Method blanks and matrix blanks provide contamination control and background interference assessment [2]. Proficiency testing and inter-laboratory comparison studies validate method performance across different analytical laboratories [2].

Advanced Oxidation Process Evaluation investigates degradation kinetics and transformation products during wastewater treatment [11]. Research methodologies employ ultraviolet radiation combined with hydrogen peroxide to generate hydroxyl radicals for 4-Benzylphenol degradation [11]. Kinetic studies demonstrate pseudo-first-order reaction rates with apparent rate constants determined through time-course experiments [11]. Product identification utilizes high-resolution mass spectrometry to characterize transformation intermediates and degradation pathways [11]. The methodology evaluates treatment efficiency through parent compound disappearance and mineralization assessment [11].

XLogP3

Boiling Point

LogP

Melting Point

UNII

Related CAS

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant